[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
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Overview
Description
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate is a limonoid compound with the molecular formula C39H54O11 . It is a complex molecule that contains multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[88002,402,7It is often produced in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate is similar to other limonoid compounds, such as:
- Heudelottin A
- Heudelottin B
- Heudelottin D
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
11052-28-1 |
---|---|
Molecular Formula |
C39H54O11 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1 |
InChI Key |
BYWKXGOBXNXUER-CBGLDROUSA-N |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Isomeric SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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